2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-14-6-7-16(20)15(10-14)19(24)21-8-9-23-18(13-4-5-13)11-17(22-23)12-2-3-12/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGYPDVQMXRSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group.
Pyrazole Formation: Synthesis of the pyrazole ring, often through cyclization reactions.
Coupling Reactions: Attachment of the pyrazole ring to the benzamide core via ethyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is C18H20BrN3O , with a molecular weight of 364.27 g/mol . Its structure includes:
- Bromo Group : Enhances reactivity and potential for substitution reactions.
- Pyrazole Ring : Known for various biological activities, particularly in kinase inhibition.
- Dicyclopropyl Substituents : May influence binding affinity and selectivity towards biological targets.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex chemical entities. Its unique structure allows for various substitution reactions, making it a versatile building block in organic synthesis.
-
Reactivity Studies : The compound can undergo substitution, oxidation, and coupling reactions. For instance:
- Substitution Reactions : The bromo group can be replaced with nucleophiles like amines or thiols.
- Oxidation and Reduction : It can react with oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.
- Coupling Reactions : Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biology
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activities, making it a candidate for further exploration in developing new antibiotics.
- Anticancer Potential : The pyrazole moiety is often linked to kinase inhibition, which plays a crucial role in cancer cell proliferation. Research indicates that modifications to the pyrazole ring can enhance its potency against specific cancer cell lines.
- Mechanism of Action : The interaction with specific molecular targets is hypothesized to involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways remain under investigation but are critical for understanding its therapeutic potential.
Medicine
- Therapeutic Applications : Ongoing research is focused on evaluating the compound's efficacy in treating diseases related to kinase dysregulation, such as cancer and metabolic disorders.
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are essential for determining its viability as a therapeutic agent. Studies have shown that modifications can significantly impact solubility and metabolic stability.
Industrial Applications
- Chemical Manufacturing : This compound may be utilized in the development of new materials or as a precursor in chemical synthesis processes due to its unique reactivity profile.
- Material Science : Potential applications in creating advanced materials through polymerization or other chemical transformations are being explored.
Case Studies and Research Findings
Recent studies have focused on optimizing the selectivity and pharmacokinetic properties of similar compounds within the pyrazole class. For example:
- A high-throughput screening identified compounds with IC50 values indicating significant inhibitory activity against salt-inducible kinases (SIKs), suggesting that modifications similar to those seen in 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide could lead to enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other benzamide derivatives, enabling comparisons of substituent effects, synthetic routes, and inferred pharmacological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Differences and Electronic Effects The target compound’s pyrazole-ethyl linker distinguishes it from 6c, which uses a bulkier tert-butyldimethylsilyloxy group and cyanophenyl substitution. The absence of a silyl ether in the target compound may improve metabolic stability compared to 6c, as silyl groups are often used as protective intermediates . Compared to betrixaban, the target lacks the chloropyridinyl and dimethylcarbamimidoyl moieties critical for Factor Xa inhibition. However, its bromine atom may enhance halogen bonding in target interactions, similar to betrixaban’s chlorine .
Betrixaban’s synthesis emphasizes regioselective amidation and carbamimidoyl group introduction, which are absent in the target compound’s simpler benzamide-pyrazole architecture .
Biological Activity Inference While betrixaban is a well-characterized Factor Xa inhibitor, the target compound’s activity remains speculative. The pyrazole ring and cyclopropyl groups suggest possible kinase or protease inhibition, but experimental validation is required. The bromine atom in the target compound could confer reactivity in photochemical or cross-coupling reactions, differentiating it from non-halogenated analogs .
Physicochemical Properties
- The dicyclopropyl groups in the target compound likely increase lipophilicity (clogP ~4–5) compared to 6c (clogP ~3–4) and betrixaban (clogP ~2–3), impacting solubility and bioavailability.
Research Findings and Limitations
Biological Activity
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzamide core, a bromo substituent, and a pyrazole ring with dicyclopropyl groups. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrN3O2 |
| Molecular Weight | 366.28 g/mol |
| CAS Number | 2320421-35-8 |
The structure includes a methoxy group at the 5-position of the benzamide, which may influence its biological properties.
The biological activity of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is attributed to its interaction with specific molecular targets. The pyrazole ring and the bromo substituent are crucial for binding to enzymes or receptors, modulating their activity.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Studies have shown that benzamide derivatives can inhibit cancer cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties:
- Inhibition of Bacterial Growth : Some derivatives have demonstrated effectiveness against gram-positive and gram-negative bacteria.
Case Studies and Research Findings
Recent studies have focused on optimizing compounds within the benzamide class for improved efficacy and reduced toxicity. Here are some key findings:
-
In Vitro Studies :
- A study reported that analogs of benzamide derivatives exhibited varying degrees of cytotoxicity against cancer cell lines (EC50 values ranging from 0.01 to 0.1 µM) .
- Another investigation highlighted that modifications to the pyrazole ring significantly impacted the compound's ability to inhibit specific cancer cell lines .
- Animal Models :
-
Mechanistic Insights :
- Research has elucidated that the presence of the methoxy group enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles .
Comparative Analysis
To better understand the unique properties of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzamide with trifluoromethyl group | Anticancer (EC50 = 0.05 µM) |
| Compound B | Benzamide with pyridine ring | Antimicrobial (MIC = 10 µg/mL) |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | DMSO, 100°C, microwave, 1 h | 68–79% | |
| Cyclization | POCl₃, 120°C, 2 h | 75–85% | |
| Purification | Silica gel, petroleum ether/EtOAc | >95% |
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H NMR (400 MHz, DMSO-d₆) : Key signals include aromatic protons (δ 7.3–8.9 ppm), methoxy groups (δ ~3.8 ppm), and cyclopropyl CH₂ groups (δ ~1.0–2.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z 305/307 for brominated analogs) and purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .
Advanced: How does this compound interact with cholinesterase enzymes, and what assays are used to quantify inhibition?
Methodological Answer:
- Mechanism : The pyrazole and benzamide groups may bind to the active site of acetylcholinesterase (AChE), mimicking interactions seen in related cyclopropyl-pyrazole derivatives .
- Ellman’s Assay :
- Incubate AChE with substrate (acetylthiocholine) and varying compound concentrations.
- Measure thiocholine production at 412 nm.
- Calculate IC₅₀ values using nonlinear regression .
Q. Table 2: Hypothetical Enzyme Inhibition Data (Based on Analogous Compounds)
| Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| Acetylcholinesterase | 0.5–2.0 | pH 8.0, 25°C, 15 min | |
| Butyrylcholinesterase | 1.5–3.5 | pH 7.4, 37°C, 30 min |
Advanced: What in vitro models are suitable for studying its effects on oxidative stress and gene expression?
Methodological Answer:
- Oxidative Stress Models :
- H₂O₂-Induced ROS : Treat SH-SY5Y cells with the compound (1–10 µM) and measure ROS via DCFDA fluorescence .
- Nrf2 Pathway Analysis : Western blotting for Nrf2 and downstream antioxidants (e.g., HO-1) .
- Gene Expression :
- qPCR : Quantify mRNA levels of oxidative stress markers (e.g., SOD1, CAT) .
- RNA-Seq : Profile transcriptomic changes after 24-h exposure .
Advanced: How do structural modifications of the benzamide and pyrazole groups affect pharmacological activity?
Methodological Answer:
- Benzamide Modifications :
- Pyrazole Modifications :
Q. Table 3: Structure-Activity Relationship (SAR) Trends
| Modification | Effect on Activity | Reference |
|---|---|---|
| Bromine at C2 | ↑ Enzyme inhibition potency | |
| Cyclopropyl on pyrazole | ↑ Cellular uptake and stability | |
| Ethyl linker length | Optimal at 2 carbons for target binding |
Advanced: What crystallographic challenges arise with this compound, and how can SHELX software resolve them?
Methodological Answer:
- Challenges :
- Disorder in Cyclopropyl Groups : Dynamic conformations complicate electron density maps.
- Twinned Crystals : Common with flexible molecules.
- SHELX Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
